2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate
Overview
Description
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate is an organic compound that combines the structural features of diphenylamine and 4-aminobenzoic acid
Mechanism of Action
Target of Action
It is known that para-aminobenzoic acid (paba) compounds, which this molecule is a derivative of, have been observed to have anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests a wide range of potential targets, including various enzymes, receptors, and cellular structures involved in these processes.
Mode of Action
Paba-based therapeutic chemicals are known to interact with molecular targets in biological processes The compound likely interacts with its targets, leading to changes in cellular function or structure
Biochemical Pathways
Paba and its derivatives are known to be involved in various biochemical transformations . Given the wide range of potential therapeutic applications of PABA compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .
Pharmacokinetics
It is known that paba and its derivatives are used in the chemical industry as starting materials for the preparation of folate, a crucial vitamin required for dna synthesis and replication This suggests that these compounds may be well-absorbed and distributed in the body
Result of Action
Given the potential therapeutic applications of paba compounds, it is likely that the compound’s action results in various effects at the molecular and cellular level, such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate. For instance, UV radiation can induce transformation pathways in PABA compounds . Additionally, the presence of other substances, such as humic acid, can inhibit the removal of PABA compounds from the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-(diphenylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods often employ automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of UV-absorbing materials for sunscreens and other protective coatings.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its use in the synthesis of folate and as a UV-absorbing agent.
Diphenylamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate is unique due to its combined structural features, which confer both the biological activity of 4-aminobenzoic acid and the chemical stability of diphenylamine. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] 4-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-17-13-11-16(12-14-17)21(25)26-15-20(24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISACJXXKAKKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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